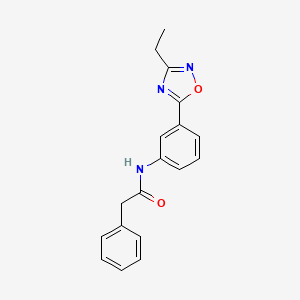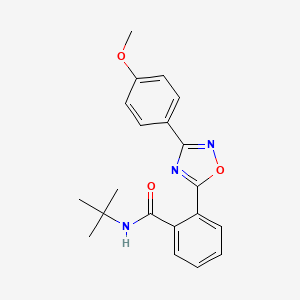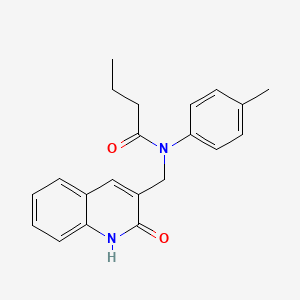
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has recently gained attention in scientific research. It is a member of the benzamide family and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is still under investigation. However, it has been found to inhibit certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene regulation. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, which may be beneficial in treating neurological disorders. In addition, it has been shown to have antibacterial and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity in animal studies, which is a desirable characteristic for a potential drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, there is potential for the synthesis of analogs of this compound, which may have improved potency and selectivity for certain targets.
Synthesemethoden
The synthesis of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process. The starting material is 3,4-dimethylphenylacetic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the desired benzaldehyde. The benzaldehyde is then reacted with 2-chlorobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent, with promising results in inhibiting the growth of certain cancer cells. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential use in treating bacterial and viral infections.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSFEYUJWDRANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)




![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
